Methyl 5-hydroxypyridine-2-carboxylate

描述

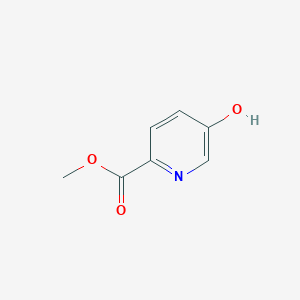

Structure

3D Structure

属性

IUPAC Name |

methyl 5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYXDDHGPXWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405832 | |

| Record name | Methyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30766-12-2 | |

| Record name | 2-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30766-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5-hydroxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of methyl 5-hydroxypyridine-2-carboxylate, a pyridine derivative of interest in medicinal chemistry and materials science. This document details the spectroscopic data, experimental protocols, and logical workflows used to confirm the molecule's structural identity, presenting a complete picture for researchers and developers.

Chemical Identity and Properties

This compound is a heterocyclic compound with the chemical formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1][2] Its unique structure, featuring both a hydroxyl and a methyl ester group on a pyridine ring, gives rise to its specific chemical and physical properties.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 30766-12-2 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Off-white to pink solid |

Spectroscopic Data for Structure Confirmation

The structural framework of this compound has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

| Data not available in search results | - | - | - |

Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

| Data not available in search results | - |

Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the provided search results. The tables are structured for the inclusion of such data when available.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 153, corresponding to its molecular weight.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 153 | [M]⁺, Molecular Ion |

| Further fragmentation data not available | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad peak expected ~3400-3200 | Broad | O-H stretch (hydroxyl group) |

| Peak expected ~3100-3000 | Medium | C-H stretch (aromatic) |

| Peak expected ~2950 | Medium | C-H stretch (methyl group) |

| Strong peak expected ~1720-1700 | Strong | C=O stretch (ester carbonyl) |

| Peaks expected ~1600, 1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| Peak expected ~1250 | Strong | C-O stretch (ester) |

Note: The IR data presented is based on characteristic functional group absorptions and awaits experimental verification for this specific molecule.

Experimental Protocols

The synthesis and characterization of this compound are crucial for its study and application.

Synthesis of this compound

Two primary synthetic routes are reported for the preparation of this compound.

Method A: Fischer Esterification of 5-hydroxypyridine-2-carboxylic acid

This method involves the direct esterification of the corresponding carboxylic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-hydroxypyridine-2-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

Reaction Condition: The reaction mixture is heated at reflux for a specified period to drive the equilibrium towards the ester product.

-

Work-up: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be further purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation of Methyl 5-(benzyloxy)picolinate

This alternative route involves the deprotection of a benzyl-protected precursor.

Experimental Protocol:

-

Reaction Setup: Methyl 5-(benzyloxy)picolinate is dissolved in a suitable solvent such as ethanol. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

Reaction Condition: The reaction mixture is subjected to hydrogenation, typically using a hydrogen balloon or a Parr hydrogenator, at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample is to be dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra are to be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the structure elucidation process.

Caption: Chemical structure of this compound.

References

physical and chemical properties of Methyl 5-hydroxypyridine-2-carboxylate

An In-depth Technical Guide to Methyl 5-hydroxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phenolic acid naturally occurring in the stems of Mahonia fortunei.[1][2][3][4] This molecule has garnered interest within the scientific community for its demonstrated anti-inflammatory properties, specifically its ability to inhibit nitric oxide (NO) production in vitro without inducing cytotoxicity.[1][3][4][5] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its proposed mechanism of action.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.

Identifiers and Chemical Structure

| Property | Value |

| IUPAC Name | This compound[6] |

| Synonyms | Methyl 5-hydroxypicolinate, 5-Hydroxy-pyridine-2-carboxylic acid methyl ester[6][7] |

| CAS Number | 30766-12-2[1][2][3][4][6][7] |

| Molecular Formula | C₇H₇NO₃[1][3][4][6] |

| Molecular Weight | 153.14 g/mol [1][3][4][5][6] |

| InChI Key | YYAYXDDHGPXWTA-UHFFFAOYSA-N[6] |

| SMILES | COC(=O)C1=NC=C(C=C1)O[1][4][6] |

Physical Properties

| Property | Value | Source |

| Appearance | Off-white to pink solid[1] | MedchemExpress |

| Melting Point | 191.5 - 192.5 °C[7] | PrepChem |

| Solubility | DMSO: 50 mg/mL (326.51 mM)[1][3][4] | MedchemExpress, GlpBio |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[1] | MedchemExpress |

Note: Ultrasonic assistance is recommended for dissolution in DMSO. The hygroscopic nature of DMSO can significantly impact solubility, and using newly opened solvent is advised.[1]

Spectral Data

| Analysis | Data |

| LC-MS | Calculated [M+H]⁺ m/z = 154.1; Measured [M+H]⁺ m/z = 154.1[2] |

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of nitric oxide (NO) production. In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage and BV2 microglial cell lines, the compound demonstrated significant NO inhibition with IC₅₀ values of 115.67 µM and 118.80 µM, respectively.[1][3][4][5] Importantly, it did not show any cytotoxic effects at concentrations up to 200 µM.[1][3][4][5]

This activity suggests a potential role in modulating inflammatory pathways. LPS is known to activate Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that results in the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO, a key inflammatory mediator. The inhibitory action of this compound likely interferes with this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound | C7H7NO3 | CID 4715126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to Methyl 5-hydroxypyridine-2-carboxylate (CAS: 30766-12-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-hydroxypyridine-2-carboxylate, a phenolic acid with noteworthy biological activities. The information is curated for professionals in research and development, with a focus on its chemical properties, synthesis, and biological applications, particularly its role as an inhibitor of nitric oxide production.

Chemical and Physical Properties

This compound is a pyridine alkaloid that has been isolated from natural sources such as the stems of Mahonia fortunei and Desmodium uncinatum DC.[1] It is an off-white to pink solid compound.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30766-12-2 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | Off-white to pink solid | [1] |

| Melting Point | 191.5-192.5 °C | [3] |

| Solubility | DMSO: 50 mg/mL (326.51 mM) (ultrasonication may be required) | [1] |

| SMILES | O=C(C1=NC=C(O)C=C1)OC | [1] |

| InChI | InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3 | [4] |

| InChIKey | YYAYXDDHGPXWTA-UHFFFAOYSA-N | [4] |

Note on Spectroscopic Data: While commercial suppliers indicate the availability of 1H NMR, 13C NMR, and LCMS data, these spectra were not publicly available in the searched literature. Researchers are advised to acquire this data from commercial sources or through their own analytical characterization. A patent for a structurally similar compound, 5-bromo-2-hydroxy-isonicotinic acid methyl ester, provides the following spectral data which may offer some comparative insight: 1H NMR (600MHz, DMSO-d6), δ: 12.203(s, 1H); 7.91(s, 1H); 6.72(s, 1H); 3.85(s, 3H). IR(KBr), v, cm-1: 3020, 2960, 2860, 1668, 1555, 1465, 1230, 575. ESI-MS, m/z(%): 232(100, [M+H]+).[5]

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported in the literature.

Method 1: Catalytic Hydrogenation

This method involves the debenzylation of a protected precursor, 5-benzyloxy-2-pyridinecarboxylic acid methyl ester, via catalytic hydrogenation.[3]

Experimental Protocol:

-

A mixture of 7.9 g of 5-benzyloxy-2-pyridinecarboxylic acid methyl ester, 100 ml of 75% aqueous ethanol, and 0.2 g of 5% palladium on carbon is prepared.

-

The mixture is hydrogenated at 47 psi at room temperature.

-

Upon the theoretical uptake of hydrogen, the mixture is filtered to remove the catalyst.

-

The filtrate is then evaporated under reduced pressure to yield this compound.

-

The resulting product has a reported melting point of 191.5-192.5 °C.[3]

Method 2: Fischer Esterification

This protocol describes the direct esterification of 5-hydroxypyridine-2-carboxylic acid.[2]

Experimental Protocol:

-

To a solution of 5-hydroxypyridine-2-carboxylic acid (5.01 g, 36.0 mmol) in methanol (70 mL), sulfuric acid (5.8 mL, 110 mmol) is added slowly and dropwise.

-

The reaction mixture is stirred overnight at 75 °C.

-

After cooling, the reaction is quenched, and the product is extracted.

-

The organic phases are concentrated under reduced pressure to yield the solid product.

-

This method reports a yield of 96% (5.3 g) and the product can often be used without further purification.[2]

-

LCMS analysis for the product should show [M+H]⁺ at m/z = 154.1.[2]

Biological Activity and Applications

This compound has demonstrated significant anti-inflammatory properties through the inhibition of nitric oxide (NO) production in vitro.[6][7]

Table 2: In Vitro Nitric Oxide (NO) Inhibitory Activity

| Cell Line | Stimulant | IC₅₀ (µM) | Cytotoxicity | Source |

| RAW264.7 (murine macrophages) | LPS | 115.67 | No cytotoxic effects observed from 6.25-200 µM | [6][7] |

| BV2 (murine microglia) | LPS | 118.80 | No cytotoxic effects observed from 6.25-200 µM | [6] |

This inhibitory activity on NO production suggests potential therapeutic applications in inflammatory diseases where excessive NO is a key pathological mediator.

Mechanism of Action: Inhibition of LPS-Induced NO Production

In murine macrophages like RAW264.7, the production of nitric oxide is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The signaling cascade initiated by LPS binding to its receptor complex (TLR4/MD-2) leads to the activation of the transcription factor NF-κB, which in turn drives the expression of the Nos2 gene (encoding iNOS).[8][9][10] this compound likely exerts its effect by interfering with this pathway, leading to a reduction in iNOS expression and subsequent NO production.

References

- 1. Validate User [ashpublications.org]

- 2. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C7H7NO3 | CID 4715126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB mediates lipopolysaccharide-induced alternative pre-mRNA splicing of MyD88 in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB p65 and TCF-4 interactions are associated with LPS-stimulated IL-6 secretion of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Bioactivity of Methyl 5-hydroxypyridine-2-carboxylate in Mahonia fortunei

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Methyl 5-hydroxypyridine-2-carboxylate, a phenolic acid identified in the stems of Mahonia fortunei. While the genus Mahonia is renowned for its rich content of isoquinoline alkaloids, the presence of this distinct pyridine derivative highlights the chemical diversity of this plant. This guide details its known natural occurrence, physicochemical properties, and established biological activities, with a focus on its inhibitory effects on nitric oxide (NO) production. Detailed, generalized experimental protocols for its isolation, quantification, and the assessment of its bioactivity are provided to facilitate further research. Additionally, a proposed signaling pathway for its anti-inflammatory action is visualized.

Introduction

Mahonia fortunei, a member of the Berberidaceae family, is a traditional Chinese medicinal plant recognized for its diverse alkaloidal composition, including berberine, palmatine, and jatrorrhizine.[1] These alkaloids are known to possess a wide range of pharmacological effects, such as antimicrobial, anti-inflammatory, and hepatoprotective properties.[2] However, phytochemical investigations have revealed the presence of non-alkaloidal compounds that contribute to the plant's bioactivity. Among these is this compound, a phenolic acid also referred to as 5-hydroxypicolinic acid methyl ester.[3] This compound has garnered scientific interest due to its demonstrated in-vitro anti-inflammatory properties, specifically the inhibition of nitric oxide (NO), a key mediator in inflammatory processes.[4][5] This guide serves as a technical resource, consolidating the current knowledge on this compound and providing methodologies for its study.

Physicochemical Properties and Quantitative Data

The fundamental properties of this compound are summarized below. To date, quantitative data in the literature is primarily focused on its bioactivity rather than its concentration in Mahonia fortunei.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 5-hydroxypicolinic acid methyl ester | [3] |

| CAS Number | 30766-12-2 | [4] |

| Molecular Formula | C₇H₇NO₃ | [5] |

| Molecular Weight | 153.14 g/mol | [5] |

| Appearance | Solid | [4] |

| Solubility | DMSO: 50 mg/mL (326.50 mM) | [5] |

Table 2: In Vitro Bioactivity Data

| Assay | Cell Line | IC₅₀ Value | Source |

| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW264.7 | 115.67 µM | [5] |

| Nitric Oxide (NO) Inhibition | LPS-stimulated BV2 | 118.80 µM | [5] |

Note: The compound did not exhibit cytotoxic effects at concentrations ranging from 6.25 to 200 µM.[5]

Natural Occurrence and Biosynthesis

This compound has been identified in the stems of Mahonia fortunei.[3][4][5] While the genus Mahonia is predominantly known for isoquinoline alkaloids, this pyridine derivative represents a different class of secondary metabolites within the plant.

The specific biosynthetic pathway for this compound in Mahonia fortunei has not been elucidated in the available literature. In plants, pyridine and its derivatives can be synthesized through various pathways, often involving precursors from primary metabolism such as aspartate and dihydroxyacetone phosphate. However, without specific studies in Mahonia, any proposed pathway would be speculative. Further research involving isotopic labeling studies is required to determine its precise biosynthetic origin.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation, quantification, and bioactivity assessment of this compound. These protocols are based on standard phytochemical and pharmacological techniques.

Generalized Protocol for Isolation and Purification

This protocol outlines a standard procedure for the extraction and chromatographic separation of this compound from Mahonia fortunei stems.

Caption: Generalized workflow for the isolation and purification of this compound.

-

Plant Material Preparation: Air-dry the stems of Mahonia fortunei at room temperature and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 72 hours, repeating the process three times.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning successively with ethyl acetate. The phenolic nature of the target compound suggests it will partition into the ethyl acetate fraction.

-

Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient solvent system, such as hexane-ethyl acetate, starting with a low polarity and gradually increasing it.

-

Fraction Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase and UV visualization.

-

Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient system.

-

Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation.

Generalized Protocol for Quantification via HPLC

This protocol describes a method for the quantitative analysis of this compound in plant extracts.

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in HPLC-grade methanol. Generate a series of standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Extract a known weight of powdered Mahonia fortunei stems using a precise volume of methanol. Sonicate for 30 minutes and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before analysis.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the standard (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solutions to establish a calibration curve of peak area versus concentration. Inject the prepared plant extract samples.

-

Calculation: Determine the concentration of this compound in the samples by comparing their peak areas to the standard calibration curve. Express the final concentration as mg per gram of dry weight (mg/g DW).

Protocol for Nitric Oxide (NO) Inhibition Assay

This protocol details the procedure to assess the inhibitory effect of this compound on NO production in LPS-stimulated RAW264.7 murine macrophage cells.[1][2][6]

-

Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[2]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[2]

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in media; final DMSO concentration <0.1%) for 30 minutes.

-

Stimulation: Following treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 20-24 hours.[1][2] Include wells with cells and media only (negative control) and cells with LPS only (positive control).

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[1]

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only control.

-

Cell Viability Assay (MTT Assay): Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.[1][6]

Biological Activity and Signaling Pathway

The primary reported biological activity of this compound is the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[5] In inflammatory conditions, macrophages are stimulated by endotoxins like LPS, leading to the upregulation of inducible nitric oxide synthase (iNOS). This enzyme produces large quantities of NO, which can contribute to tissue damage and chronic inflammation.

Phenolic compounds are known to interfere with this process through various mechanisms, primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][7] NF-κB is a crucial transcription factor that controls the expression of pro-inflammatory genes, including iNOS. By inhibiting the activation of NF-κB, phenolic compounds can suppress the transcription of the iNOS gene, leading to reduced iNOS protein expression and consequently, lower NO production.

Caption: Generalized signaling pathway for NO inhibition by phenolic compounds in LPS-stimulated macrophages.

Conclusion

This compound is a noteworthy phenolic acid naturally occurring in Mahonia fortunei. Its ability to inhibit nitric oxide production in vitro suggests potential anti-inflammatory properties that warrant further investigation. This technical guide provides a foundational resource for researchers, offering generalized yet detailed protocols for the isolation, quantification, and bioactivity assessment of this compound. Future research should focus on elucidating its specific biosynthetic pathway in Mahonia fortunei, quantifying its concentration in various plant parts, and exploring its in vivo efficacy and mechanism of action to fully understand its therapeutic potential.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant-derived phenolics as regulators of nitric oxide production in microglia: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cmbr-journal.com [cmbr-journal.com]

- 5. Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Methyl 5-hydroxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypyridine-2-carboxylate is a phenolic acid that has been isolated from the stems of the plant Mahonia fortunei.[1][2][3][4] This natural compound has garnered interest within the scientific community due to its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound, with a focus on its in vitro effects. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 30766-12-2 | [1] |

| Molecular Formula | C₇H₇NO₃ | N/A |

| Molecular Weight | 153.14 g/mol | N/A |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [4] |

| Purity | Typically >98% | [4] |

Biological Activity

The primary biological activity identified for this compound is its anti-inflammatory effect, specifically its ability to inhibit the production of nitric oxide (NO).

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a key signaling molecule involved in a wide range of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. This compound has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage and microglia cell lines.[1][4]

Quantitative Data

The inhibitory potency of this compound on NO production has been quantified, and the half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Stimulus | IC50 (µM) | Reference |

| RAW264.7 (macrophage) | LPS | 115.67 | [4] |

| BV2 (microglia) | LPS | 118.80 | [4] |

Cytotoxicity

Importantly, this compound did not exhibit significant cytotoxic effects in RAW264.7 and BV2 cells at concentrations up to 200 µM, suggesting that its NO inhibitory activity is not a result of general cell toxicity.[4]

Mechanism of Action

The precise molecular mechanism by which this compound inhibits NO production has not been fully elucidated in the available literature. However, based on its inhibitory action in LPS-stimulated macrophages, a plausible mechanism involves the modulation of inflammatory signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS). A general representation of this signaling cascade is depicted below. It is hypothesized that the compound may interfere with upstream signaling components such as the NF-κB or MAPK pathways, which are known to be activated by LPS and are critical for iNOS gene expression.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections provide protocols for the key experiments cited in this guide.

Nitric Oxide Inhibition Assay

This protocol describes a common method for quantifying nitric oxide production by measuring its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.

Materials:

-

RAW264.7 or BV2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 or BV2 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS solution (final concentration, e.g., 1 µg/mL) to each well (except for the negative control wells).

-

Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement:

-

Prepare a standard curve of sodium nitrite in DMEM.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess reagent to each well containing the supernatant and standards.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples using the standard curve.

-

Determine the percentage of NO inhibition for each concentration of the compound relative to the LPS-only treated cells.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Cell Viability Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed biological effects are not due to cell death. A common method for this is the MTT assay.

Materials:

-

Cells treated as in the NO inhibition assay

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment: Treat the cells with this compound and LPS as described in the NO inhibition assay protocol.

-

MTT Addition: After the 24-hour incubation with LPS, add 20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control cells.

Conclusion

This compound, a natural product from Mahonia fortunei, demonstrates clear anti-inflammatory potential through the inhibition of nitric oxide production in vitro.[1][4] The available data provides a solid foundation for its further investigation as a potential therapeutic agent. Future research should focus on elucidating the precise molecular mechanism of action, including its effects on key inflammatory signaling pathways and gene expression. In vivo studies are also warranted to evaluate its efficacy and safety in animal models of inflammation. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 5-hydroxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxypyridine-2-carboxylate is a phenolic acid that has demonstrated notable biological activity, particularly in the context of inflammation.[1][2][3] Found in the stems of Mahonia fortunei, this compound has been the subject of in vitro studies to elucidate its mechanism of action.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanism of action, with a focus on its inhibitory effects on nitric oxide (NO) production. Detailed experimental protocols, quantitative data, and visual representations of the associated pathways are presented to support further research and drug development efforts.

Introduction

This compound is a small molecule with the chemical formula C₇H₇NO₃.[5] Its structure, featuring a pyridine ring with hydroxyl and methyl carboxylate substitutions, is key to its biological function. The primary reported mechanism of action is the inhibition of nitric oxide (NO) production in inflammatory contexts.[1][2] This document will delve into the specifics of this inhibitory action, providing the necessary technical details for researchers in the field.

Core Mechanism of Action: Inhibition of Nitric Oxide Production

The principal established in vitro activity of this compound is its ability to inhibit the production of nitric oxide (NO).[1][2][3] This effect has been observed in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.[1][2]

Signaling Pathway

The inhibitory effect on NO production is understood to occur within the broader inflammatory signaling cascade initiated by LPS. While the precise molecular target of this compound within this pathway has not been definitively identified, the downstream effect is a reduction in the activity of nitric oxide synthases (NOS), the enzymes responsible for NO production.

Caption: Presumed signaling pathway of LPS-induced NO production and inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in different cell lines. The half-maximal inhibitory concentration (IC50) values for NO inhibition are summarized below.

| Cell Line | Stimulant | IC50 (µM) | Reference |

| RAW264.7 (murine macrophage) | LPS | 115.67 | [1] |

| BV2 (murine microglial) | LPS | 118.80 | [1] |

Importantly, the compound did not exhibit cytotoxic effects at concentrations ranging from 6.25 to 200 µM, indicating that the observed NO inhibition is not a result of cell death.[1][2]

Potential as a Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitor

While the primary reported activity is NO inhibition, the chemical structure of this compound bears resemblance to known inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[6] These enzymes are critical regulators of the cellular response to hypoxia.[7] Inhibition of PHDs leads to the stabilization of HIF-1α, a transcription factor that upregulates genes involved in processes such as erythropoiesis and angiogenesis.[7]

Further research is warranted to investigate whether this compound acts as a PHD inhibitor. This line of inquiry could open up new therapeutic applications for this compound, particularly in the context of anemia and ischemic diseases.[6][7]

Caption: Hypothesized mechanism of this compound as a HIF prolyl hydroxylase inhibitor.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: RAW264.7 murine macrophage cells and BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay (Griess Test)

-

Principle: This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After the 24-hour incubation period, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Caption: Experimental workflow for the Griess test to measure nitric oxide production.

Cell Viability Assay (MTT Assay)

-

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

After the 24-hour treatment period, remove the culture medium.

-

Add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the esterification of 5-hydroxypyridine-2-carboxylic acid.[4]

-

Starting Material: 5-hydroxypyridine-2-carboxylic acid.

-

Reagents: Methanol (solvent and reactant) and a strong acid catalyst such as sulfuric acid.

-

Procedure:

-

Suspend 5-hydroxypyridine-2-carboxylic acid in methanol.

-

Slowly add concentrated sulfuric acid dropwise.

-

Heat the reaction mixture (e.g., to 75°C) and stir overnight.

-

After the reaction is complete, the product can be isolated and purified.

-

Another reported synthesis involves the hydrogenation of 5-benzyloxy-2-pyridinecarboxylic acid methyl ester using a palladium on carbon catalyst.[8]

Conclusion

This compound demonstrates a clear in vitro mechanism of action through the inhibition of nitric oxide production in stimulated immune cells. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate this compound. The potential for this molecule to also act as a HIF prolyl hydroxylase inhibitor presents an exciting avenue for future research. A deeper understanding of its molecular targets and downstream effects will be crucial for its potential development as a therapeutic agent for inflammatory and potentially ischemic conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]

- 5. This compound | C7H7NO3 | CID 4715126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review [mdpi.com]

- 8. prepchem.com [prepchem.com]

In Vitro Nitric Oxide Inhibitory Effects of Methyl 5-hydroxypyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro nitric oxide (NO) inhibitory effects of Methyl 5-hydroxypyridine-2-carboxylate. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying scientific processes. This information is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry, particularly for professionals investigating novel anti-inflammatory agents.

Executive Summary

This compound, a phenolic acid identified in the stems of Mahonia fortunei, has demonstrated notable in vitro inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglia cell lines.[1][2][3] This activity, coupled with a lack of significant cytotoxicity at effective concentrations, positions the compound as a person of interest for further investigation as a potential anti-inflammatory agent. This guide consolidates the available data on its NO inhibitory capacity and provides standardized protocols for its evaluation.

Quantitative Data Summary

The nitric oxide inhibitory activity of this compound has been quantified in two distinct murine cell lines, RAW264.7 (macrophages) and BV2 (microglia). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the NO production, are presented below.

| Compound | Cell Line | Stimulant | IC50 (µM) | Cytotoxicity | Reference |

| This compound | RAW264.7 | LPS | 115.67 | No significant cytotoxicity observed at 6.25-200 µM | [1] |

| This compound | BV2 | LPS | 118.80 | No significant cytotoxicity observed at 6.25-200 µM | [1] |

Experimental Protocols

The following sections detail the methodologies for assessing the in vitro nitric oxide inhibitory effects of this compound. The protocol described is a standard, widely adopted method based on the use of RAW264.7 macrophage cells and the Griess assay for nitrite determination.

Cell Culture and Maintenance

Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

In Vitro Nitric Oxide Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated RAW264.7 cells.

Materials:

-

RAW264.7 cells

-

DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the test compound solutions to the respective wells. Include a vehicle control (medium with solvent used to dissolve the compound) and a positive control (a known NO inhibitor, e.g., L-NAME).

-

LPS Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells by adding 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the negative control wells (which receive only medium).

-

Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement (Griess Assay):

-

After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

The percentage of NO inhibition is calculated using the following formula:

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay is performed in parallel.

Materials:

-

Cells treated as in the NO inhibition assay

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution to the remaining cells in each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the viability of the vehicle-treated control cells.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in nitric oxide production.

Figure 1: Experimental workflow for the in vitro nitric oxide inhibition assay.

Figure 2: LPS-induced nitric oxide production pathway and potential points of inhibition.

References

Toxicological Profile of Methyl 5-hydroxypyridine-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of Methyl 5-hydroxypyridine-2-carboxylate. The data is limited, and this paper should be considered a preliminary overview to guide further research. Significant data gaps exist, particularly concerning in vivo toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

Chemical and Physical Properties

This compound is a phenolic acid that has been identified in the stems of Mahonia fortunei.[1][2][3][4] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 30766-12-2 | [5][6] |

| Molecular Formula | C₇H₇NO₃ | [5][7] |

| Molecular Weight | 153.14 g/mol | [5][7] |

| IUPAC Name | methyl 5-hydroxy-2-pyridinecarboxylate | [8] |

| Synonyms | Methyl 5-hydroxypicolinate, 5-Hydroxy-2-(methoxycarbonyl)pyridine | [6] |

| Physical Form | White to Yellow Solid or Liquid; Pale yellow solid | [6][8] |

| Purity | 97% | [5][8] |

| Solubility | DMSO: 50 mg/mL (326.50 mM; requires sonication) | [4] |

| InChI Key | YYAYXDDHGPXWTA-UHFFFAOYSA-N | [7][8] |

Hazard Identification

The GHS hazard classification for this compound is not definitively established, with conflicting reports submitted to the ECHA C&L Inventory.[7] One report indicates the following potential hazards:

-

H315: Causes skin irritation[7]

-

H319: Causes serious eye irritation[7]

-

H335: May cause respiratory irritation[7]

However, another report states that the chemical does not meet GHS hazard criteria.[7] This discrepancy highlights the need for further standardized testing. A safety data sheet for the related compound 2-Hydroxy-5-methylpyridine indicates it is harmful if swallowed and causes skin and eye irritation.[9]

In Vitro Toxicology

Limited in vitro toxicological data is available for this compound. One study investigated its effect on nitric oxide (NO) production and cytotoxicity in cell lines.

| Assay | Cell Line | Endpoint | Result |

| Nitric Oxide Inhibition | RAW264.7 (murine macrophage) | IC₅₀ | 115.67 µM |

| Nitric Oxide Inhibition | BV2 (murine microglia) | IC₅₀ | 118.80 µM |

| Cytotoxicity | Not specified | Cytotoxic effect | No cytotoxic effect observed at concentrations up to 200 µM |

Source: MedchemExpress, Lifeasible[1][4]

These findings suggest that this compound has anti-inflammatory properties by inhibiting NO production, without causing immediate cell death at the tested concentrations.[1][4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Below is a representative protocol for an in vitro nitric oxide inhibition assay, based on standard laboratory practices.

Hypothetical Protocol: In Vitro Nitric Oxide Inhibition Assay

-

Cell Culture:

-

RAW264.7 or BV2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

-

Compound Treatment:

-

This compound is dissolved in DMSO to create a stock solution.

-

Serial dilutions are prepared in culture medium to achieve final concentrations ranging from 6.25 µM to 200 µM.

-

The culture medium is replaced with the compound-containing medium.

-

-

Inflammatory Stimulation:

-

Lipopolysaccharide (LPS) is added to each well (except for the negative control) at a final concentration of 1 µg/mL to induce NO production.

-

Cells are incubated for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (sulfanilamide solution) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added and incubated for another 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite.

-

-

Data Analysis:

-

The concentration of nitrite in each sample is determined from the standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Data Gaps and Future Directions

The current toxicological profile of this compound is incomplete. To enable a comprehensive risk assessment for its use in research and drug development, the following studies are essential:

-

In Vivo Acute Toxicity: Determination of LD₅₀ values through oral, dermal, and inhalation routes.

-

Genotoxicity: Ames test, in vitro and in vivo micronucleus assays, and chromosomal aberration tests to assess mutagenic and clastogenic potential.

-

Carcinogenicity: Long-term animal studies to evaluate tumor formation potential.

-

Reproductive and Developmental Toxicity: Assessment of effects on fertility, embryonic development, and offspring.

-

Mechanism of Action: Further investigation into the signaling pathways involved in its anti-inflammatory effects and potential off-target toxicities.

Visualizations

General In Vitro Toxicology Workflow

The following diagram illustrates a general workflow for the initial in vitro toxicological screening of a compound like this compound.

Caption: General workflow for in vitro toxicological assessment.

Hypothetical Signaling Pathway for NO Inhibition

This diagram illustrates a simplified, hypothetical signaling pathway for the inhibition of nitric oxide production, a known in vitro effect of this compound.

Caption: Hypothetical inhibition of the NF-κB pathway leading to reduced NO production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound - Lifeasible [lifeasible.com]

- 5. This compound | 30766-12-2 | INDOFINE Chemical Company [indofinechemical.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C7H7NO3 | CID 4715126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 30766-12-2 [sigmaaldrich.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

A Comprehensive Technical Guide to Methyl 5-hydroxypyridine-2-carboxylate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 5-hydroxypyridine-2-carboxylate, a phenolic compound with known biological activities. This document covers its chemical identity, properties, synthesis, and its role as a modulator of nitric oxide production. Detailed experimental protocols and a summary of its quantitative data are presented to support research and development activities in the pharmaceutical and life sciences sectors.

Chemical Identity and Synonyms

This compound is a pyridine derivative with the formal IUPAC name methyl 5-hydroxy-2-pyridinecarboxylate. It is also widely known by its synonym, Methyl 5-hydroxypicolinate.

Synonyms:

-

Methyl 5-hydroxypicolinate

-

5-Hydroxy-2-(methoxycarbonyl)pyridine

-

5-Hydroxypyridine-2-carboxylic acid methyl ester

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 30766-12-2 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| InChI Key | YYAYXDDHGPXWTA-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically a pale yellow solid.[1] Its solubility in various solvents is a critical parameter for its application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Pale yellow solid | [1] |

| Purity | ≥97% | [1] |

| Solubility in DMSO | 50 mg/mL (326.50 mM) | [2] |

| Boiling Point | 374.2 °C at 760 mmHg | [3] |

| Flashing Point | 180.1 °C | [3] |

| Density | 1.287 g/cm³ | [3] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 5-hydroxypyridine-2-carboxylic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the Fischer esterification of a carboxylic acid.

Materials:

-

5-hydroxypyridine-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 5-hydroxypyridine-2-carboxylic acid (1.0 equivalent) and a large excess of methanol (e.g., to create a 0.33 M solution).

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 to 1.0 equivalent) to the stirred mixture.

-

Assemble a reflux condenser on top of the flask and heat the mixture to a gentle reflux with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by a suitable method, such as column chromatography or recrystallization, if necessary.

Logical Workflow for Fischer Esterification

Caption: Workflow for the synthesis of this compound.

Biological Activity: Inhibition of Nitric Oxide Production

This compound has been identified as a phenolic acid, found in the stems of Mahonia fortunei, that exhibits inhibitory effects on nitric oxide (NO) production in vitro.[4][5][6] This activity has been observed in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 macrophage cell lines.[4][5]

Table 3: In Vitro NO Inhibitory Activity

| Cell Line | Stimulant | IC₅₀ (µM) | Cytotoxicity |

| RAW264.7 | LPS | 115.67 | No cytotoxic effect observed at 6.25-200 µM |

| BV2 | LPS | 118.80 | No cytotoxic effect observed at 6.25-200 µM |

Experimental Protocol: Nitric Oxide Assay (Griess Assay)

This protocol describes the measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.

Materials:

-

RAW264.7 murine macrophage cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (typically a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

-

Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

-

Stimulate the cells with LPS (e.g., 1-2 µg/mL) for 18-24 hours to induce nitric oxide production. Include an unstimulated control group.

-

After the incubation period, collect the cell culture supernatants.

-

Prepare a standard curve using known concentrations of sodium nitrite in the cell culture medium.

-

In a separate 96-well plate, mix an equal volume of the collected supernatants and each standard with the Griess reagent (e.g., 100 µL supernatant + 100 µL Griess reagent).

-

Incubate the mixture at room temperature for 10-30 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can then be determined relative to the LPS-stimulated control.

Experimental Workflow for NO Assay

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Proposed Mechanism of Action: iNOS Inhibition Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, as a phenolic compound, it is proposed to inhibit the expression of inducible nitric oxide synthase (iNOS) by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of the iNOS gene and subsequent production of large amounts of nitric oxide. Phenolic compounds can interfere with these pathways, thereby reducing iNOS expression and NO production.

Generalized Signaling Pathway for iNOS Inhibition by Phenolic Compounds

Caption: Proposed mechanism of iNOS inhibition by phenolic compounds.

Applications in Drug Development

This compound and its ethyl ester analog, ethyl 5-hydroxypicolinate, serve as important starting materials and intermediates in the synthesis of more complex pharmaceutical compounds. A notable example is the use of ethyl 5-hydroxypicolinate in the synthesis of Avibactam, a non-β-lactam β-lactamase inhibitor. This highlights the utility of this chemical scaffold in the development of novel therapeutics.

Conclusion

This compound is a versatile phenolic compound with established in vitro activity as an inhibitor of nitric oxide production. Its straightforward synthesis via Fischer esterification and its role as a synthetic intermediate make it a compound of interest for researchers in medicinal chemistry and drug development. Further investigation into its specific molecular mechanisms of action could unveil additional therapeutic potentials.

References

- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4.10. Griess Assay—Measurement of Nitric Oxide Concentration [bio-protocol.org]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Ambivalent Reactivity of the Pyridine Hydroxyl Group: A Technical Guide for Synthetic and Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

The hydroxypyridine scaffold is a cornerstone in medicinal chemistry and organic synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its reactivity, however, is not straightforward. The position of the hydroxyl group on the pyridine ring dictates a profound shift in chemical behavior, primarily governed by keto-enol tautomerism. This guide provides an in-depth exploration of the factors governing the reactivity of hydroxypyridines, detailed experimental protocols for key transformations, and quantitative data to inform synthetic planning.

The Decisive Role of Tautomerism

Unlike typical phenols, hydroxypyridines exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. The preferred tautomer is highly dependent on the position of the substituent and the surrounding environment (e.g., solvent polarity), which in turn dictates the molecule's nucleophilic character and subsequent reaction pathways.

-

2-Hydroxypyridine & 4-Hydroxypyridine: These isomers predominantly exist in their respective pyridone forms (2-pyridone and 4-pyridone).[4][5][6][7] This equilibrium is driven by the stability of the amide-like functionality within the aromatic ring. The pyridone form is particularly favored in the solid state and in polar solvents due to intermolecular hydrogen bonding.[4][5]

-

3-Hydroxypyridine: In contrast, 3-hydroxypyridine exists almost exclusively in the true "phenol" or hydroxy form. The alternative zwitterionic keto tautomer is energetically unfavorable.

This fundamental difference in structure leads to distinct reactivity profiles, with 2- and 4-hydroxypyridines reacting as ambident nucleophiles and 3-hydroxypyridine reacting as a classic electron-rich phenol.

Caption: Tautomeric equilibria for 2-, 3-, and 4-hydroxypyridines.

Quantitative Data Summary

The following tables provide essential quantitative data to aid in reaction design and analysis.

Table 1: Physicochemical Properties of Hydroxypyridines

| Compound | Tautomer Predominance | pKa |

|---|---|---|

| 2-Hydroxypyridine | Pyridone | 11.65[6] |

| 3-Hydroxypyridine | Hydroxy (Phenol) | ~8.7 |

| 4-Hydroxypyridine | Pyridone | ~11.1 |

Table 2: Representative Yields for Key Synthetic Transformations

| Starting Material | Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Pyridone | O-Arylation | Arylboronic acid, Bi(V) reagent | 2-Aryloxypyridine | 60-95% | [8] |

| 3-Hydroxypyridine | Triflation | Tf₂O, Pyridine | 3-Pyridyl triflate | >90% | [9] |

| 3-Pyridyl triflate | Suzuki Coupling | Alkenyl boronate, Pd(PPh₃)₄, K₃PO₄ | 3-Alkenylpyridine | 70-95% | [9][10] |

| 2-Pyridone | Chlorination | POCl₃ | 2-Chloropyridine | Variable | |

Reactivity and Synthetic Applications

The distinct tautomeric preferences of hydroxypyridines create divergent synthetic opportunities.

Reactivity of 2- and 4-Hydroxypyridines (Pyridones)

Due to their pyridone structure, these isomers behave as ambident nucleophiles, with potential reaction sites at both the nitrogen and oxygen atoms.[8] Achieving selectivity is a common synthetic challenge.

-

N-Alkylation vs. O-Alkylation: Under standard basic conditions with alkyl halides, N-alkylation is often the favored pathway.[11][12] However, specific conditions can be employed to favor O-alkylation (ether formation). The Mitsunobu reaction, for instance, can promote O-alkylation.[13] Recently, catalyst- and base-free methods reacting organohalides directly with 2-hydroxypyridines have been developed to achieve specific N-alkylation.[14]

-

O-Arylation (Umpolung Synthesis of Pyridyl Ethers): The synthesis of aryloxypyridines, common motifs in pharmaceuticals, is traditionally achieved via SNAr or cross-coupling reactions.[8] A complementary "umpolung" strategy involves the direct O-arylation of the pyridone. Advanced methods using bismuth(V)-based systems enable the selective O-arylation of 2- and 4-pyridones with arylboronic acids, providing a powerful route to these valuable structures.[8][15][16][17]

-

O-Acylation (Ester Synthesis): The oxygen of the pyridone can be acylated to form activated esters. 2-Pyridyl esters, prepared from N-acyl-amino acids and 2-hydroxypyridine using coupling agents like dicyclohexylcarbodiimide (DCC), are stable and highly reactive intermediates particularly useful in solid-phase peptide synthesis.[18][19]

-

Conversion to Halopyridines: A critical transformation for these isomers is the conversion of the carbonyl group into a halide, typically a chloride, using reagents like phosphorus oxychloride (POCl₃). This converts the pyridone into a versatile 2-chloro or 4-chloropyridine, an essential precursor for a wide range of nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Reactivity of 3-Hydroxypyridine

Behaving as a true phenol, 3-hydroxypyridine undergoes reactions characteristic of this functional group.

-

Phenolic Reactions: It readily participates in standard O-alkylation (e.g., Williamson ether synthesis) and O-acylation reactions at the hydroxyl group. The hydroxyl group also acts as a powerful ortho-, para-director in electrophilic aromatic substitution reactions.

-

Conversion to Triflates for Cross-Coupling: The most significant modern application of 3-hydroxypyridine's reactivity involves the conversion of the hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf) group. The triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This two-step sequence (triflation followed by coupling) allows for the efficient formation of C-C and C-N bonds at the 3-position of the pyridine ring, a transformation that is otherwise difficult to achieve. The Suzuki-Miyaura coupling of 3-pyridyl triflates with boronic acids or esters is a widely used method for this purpose.[9][10][20][21][22]

Caption: Key reactivity pathways for 2-pyridone and 3-hydroxypyridine.

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for key transformations discussed in this guide. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Bi(V)-Mediated O-Arylation of 4-Pyridone

This protocol is adapted from modern umpolung etherification methods.[8][16]

-

Reagent Preparation: In a nitrogen-purged glovebox, prepare the Bi(V) reagent by mixing the appropriate bismacycle precursor, oxidant, and arylboronic acid in a suitable anhydrous solvent (e.g., THF). Stir at room temperature for the time specified in the literature to ensure complete formation of the active arylating species.

-

Reaction Setup: To a separate oven-dried flask under a nitrogen atmosphere, add 4-pyridone (1.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and anhydrous solvent.

-

Addition and Reaction: Add the pre-formed Bi(V)-arylating agent solution dropwise to the 4-pyridone mixture at room temperature. Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 4-aryloxypyridine.

Protocol 2: Conversion of 3-Hydroxypyridine to 3-Pyridyl Triflate

This procedure is a standard method for activating a hydroxyl group for cross-coupling.[9]

-

Reaction Setup: Dissolve 3-hydroxypyridine (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or pyridine in an oven-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a suitable base, such as triethylamine or pyridine (1.5 equiv), to the solution. Then, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring for the complete consumption of the starting material by TLC.

-

Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude 3-pyridyl triflate is often of sufficient purity for the next step but can be further purified by flash chromatography if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a 3-Pyridyl Triflate

This protocol describes a typical palladium-catalyzed C-C bond formation.[9][10][20]

-